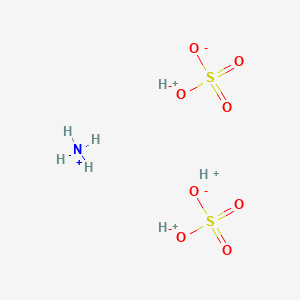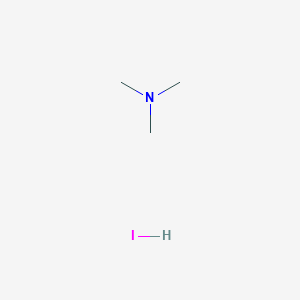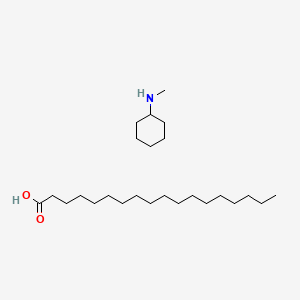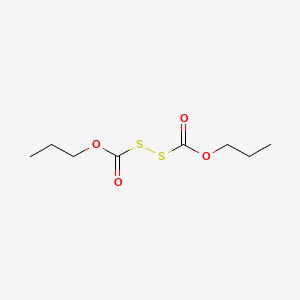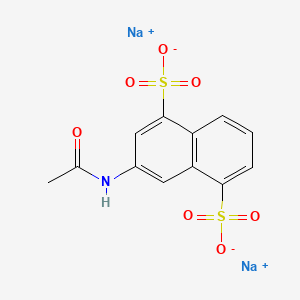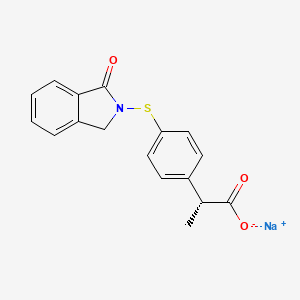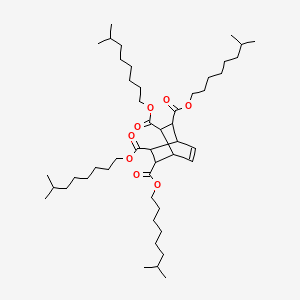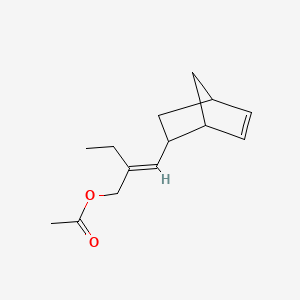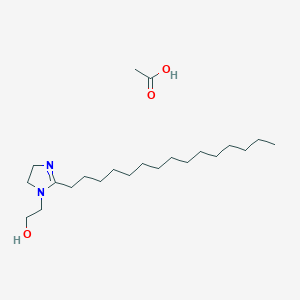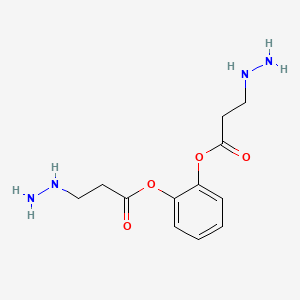
3,3'-(1,2-Phenylenebis(oxy))dipropionodihydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-[1,2-Phenylenebis(oxy)]dipropionodihydrazide is a chemical compound with the molecular formula C₁₂H₁₈N₄O₄ and a molecular weight of 282.295720 g/mol . It is known for its unique structure, which includes two hydrazide groups connected by a phenylenebis(oxy) linkage. This compound is used primarily in research and experimental applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[1,2-Phenylenebis(oxy)]dipropionodihydrazide typically involves the reaction of 1,2-phenylenebis(oxy) with propionohydrazide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield .
Industrial Production Methods
While specific industrial production methods for 3,3’-[1,2-Phenylenebis(oxy)]dipropionodihydrazide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes using larger reaction vessels, optimizing reaction times, and ensuring the purity of the starting materials to achieve a high-quality product.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-[1,2-Phenylenebis(oxy)]dipropionodihydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazide groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted hydrazides .
Aplicaciones Científicas De Investigación
3,3’-[1,2-Phenylenebis(oxy)]dipropionodihydrazide has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3,3’-[1,2-Phenylenebis(oxy)]dipropionodihydrazide involves its interaction with specific molecular targets and pathways. The hydrazide groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound can undergo redox reactions, affecting cellular processes and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 3,3’-[Methylenebis(4,1-phenyleneoxy)]dipropionodihydrazide
- 3,3’-[1,4-Phenylenebis(oxy)]dipropionodihydrazide
- 3,3’-[1,3-Phenylenebis(oxy)]dipropionodihydrazide
Uniqueness
3,3’-[1,2-Phenylenebis(oxy)]dipropionodihydrazide is unique due to its specific phenylenebis(oxy) linkage, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific reactivity and applications .
Propiedades
Número CAS |
88515-91-7 |
|---|---|
Fórmula molecular |
C12H18N4O4 |
Peso molecular |
282.30 g/mol |
Nombre IUPAC |
[2-(3-hydrazinylpropanoyloxy)phenyl] 3-hydrazinylpropanoate |
InChI |
InChI=1S/C12H18N4O4/c13-15-7-5-11(17)19-9-3-1-2-4-10(9)20-12(18)6-8-16-14/h1-4,15-16H,5-8,13-14H2 |
Clave InChI |
OFYRMKCRKFKKCO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)OC(=O)CCNN)OC(=O)CCNN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



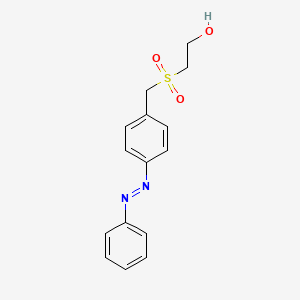
![1-[1-[(2-aminopyridin-4-yl)methyl]indol-4-yl]-3-(5-bromo-2-methoxyphenyl)urea;hydrochloride](/img/structure/B15179114.png)
